Tert-butyl N-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate
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Overview
Description
Tert-butyl carbamates are a class of organic compounds that contain a carbamate functional group. They are used in a variety of applications, including as protecting groups in organic synthesis . The specific compound you mentioned seems to also contain a boronic ester group, which is commonly used in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of similar compounds typically involves a carbamate group (O=C(NR2)OR’), a cyclopropyl group (a three-membered carbon ring), and a boronic ester group (B(OR)2) .Chemical Reactions Analysis
Carbamates are known to undergo hydrolysis to form amines and carbon dioxide. Boronic esters are typically stable under neutral or basic conditions, but can undergo transmetallation reactions with palladium or other transition metals .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Without more information, it’s difficult to provide an accurate analysis .Scientific Research Applications
Synthesis and Biological Activity
- Synthesis of Biologically Active Compounds : This compound serves as an important intermediate in the synthesis of various biologically active molecules. For instance, tert-butyl carbamates have been utilized in the synthesis of compounds like omisertinib (AZD9291), showcasing their significance in medicinal chemistry and drug development (Bingbing Zhao et al., 2017).
Physicochemical Properties and Optimization
- Evaluation of tert‐Butyl Isosteres : The tert‐butyl group, a common motif in medicinal chemistry, often alters the physicochemical properties of bioactive compounds. Research into alternative substituents aims to optimize these properties for better drug discovery outcomes, highlighting the compound's role in modifying bioactivity and solubility profiles (Matthias V. Westphal et al., 2015).
Crystallographic Studies
- Structural Analysis : Crystallographic studies of tert-butyl carbamate derivatives provide insights into molecular conformations, interactions, and the impact of the tert-butyl group on the crystal packing of compounds. Such studies are crucial for understanding the structural basis of compound reactivity and properties (P. Baillargeon et al., 2017).
Applications in CO2 Fixation and Sensory Materials
Atmospheric CO2 Fixation : Innovations in chemistry have led to the development of methods for atmospheric CO2 fixation using tert-butyl carbamates, transforming CO2 into valuable cyclic carbamates. This application underscores the compound's role in green chemistry and sustainable synthesis strategies (Y. Takeda et al., 2012).
Detection of Volatile Acid Vapors : Tert-butyl carbazole derivatives have been used to construct strong blue emissive nanofibers, which function as efficient fluorescent sensory materials for the detection of volatile acid vapors. This highlights the compound's potential in developing new materials for chemical sensing and environmental monitoring (Jiabao Sun et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26BNO4/c1-12(2,3)18-11(17)16-10-8-9(10)15-19-13(4,5)14(6,7)20-15/h9-10H,8H2,1-7H3,(H,16,17)/t9-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEITQBMKRPRMU-NXEZZACHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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